Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a pyrazole moiety, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 3-acetyl-1-methylpyrazole with appropriate reagents under controlled conditions.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan derivative, such as 3-methylfuran-2-carboxylic acid, in the presence of coupling agents to form the desired compound.
Esterification: The final step involves esterification to introduce the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-2-methylfuran-3-carboxylate
- Ethyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate
Uniqueness
Methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrazole moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-[(3-acetyl-1-methylpyrazol-4-yl)oxymethyl]-3-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(21-13(8)14(18)19-4)7-20-11-6-16(3)15-12(11)9(2)17/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEWXWZIAAWUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CN(N=C2C(=O)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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